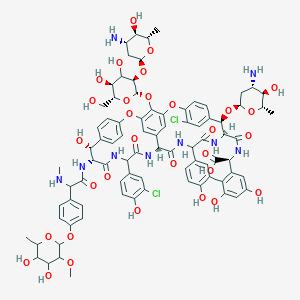

Helvecardin B

説明

Helvecardin B is a glycopeptide antibiotic produced by the actinomycete strain Pseudonocardia compacta subsp. helvetica. It was first isolated in 2002 alongside its structural analog, Helvecardin A, using D-ala-D-alanine affinity chromatography followed by preparative high-performance liquid chromatography (HPLC) . Physicochemical analyses reveal that Helvecardin B shares similarities with Helvecardin A, though subtle structural differences—such as the presence of an O-methyl group in Helvecardin A—distinguish the two compounds . Helvecardin B exhibits activity against Gram-positive bacteria by targeting the D-Ala-D-Ala termini of lipid II, a mechanism common to glycopeptide antibiotics.

特性

CAS番号 |

119979-34-9 |

|---|---|

分子式 |

C84H93Cl2N9O31 |

分子量 |

1795.6 g/mol |

IUPAC名 |

(1S,2R,18R,19R,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-(3-chloro-4-hydroxyphenyl)-19-[[2-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxyphenyl]-2-(methylamino)acetyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C84H93Cl2N9O31/c1-30-65(101)46(87)27-55(117-30)124-72-37-12-19-51(45(86)22-37)122-53-24-38-23-52(73(53)126-84-75(71(107)69(105)54(29-96)123-84)125-56-28-47(88)66(102)31(2)118-56)120-40-15-8-34(9-16-40)68(104)63(94-76(108)58(89-4)33-6-13-41(14-7-33)121-83-74(116-5)70(106)67(103)32(3)119-83)80(112)91-60(36-11-18-49(99)44(85)21-36)77(109)92-61(38)79(111)90-59-35-10-17-48(98)42(20-35)57-43(25-39(97)26-50(57)100)62(82(114)115)93-81(113)64(72)95-78(59)110/h6-26,30-32,46-47,54-56,58-72,74-75,83-84,89,96-107H,27-29,87-88H2,1-5H3,(H,90,111)(H,91,112)(H,92,109)(H,93,113)(H,94,108)(H,95,110)(H,114,115)/t30-,31-,32?,46-,47-,54+,55-,56-,58?,59+,60?,61+,62-,63+,64-,65-,66-,67?,68+,69+,70?,71?,72+,74?,75+,83?,84-/m0/s1 |

InChIキー |

MVUXVKWQCKGLNW-IQJYUAOFSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |

異性体SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)C(NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)N)Cl)N)O |

正規SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |

同義語 |

helvecardin B |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Related Glycopeptides

Structural Comparison

Table 1: Structural Features of Helvecardin B and Analogous Glycopeptides

Key Observations :

- Helvecardin B vs. β-Avoparcin : While both target lipid II, β-avoparcin contains a chlorinated biphenyl group absent in Helvecardins. This modification enhances β-avoparcin’s binding affinity but increases toxicity risks .

- Helvecardin B vs. A42867 : A42867 features a sulfated hexose sugar, which may improve solubility but reduces membrane permeability compared to Helvecardin B .

- Helvecardin B vs.

Functional and Pharmacological Comparison

Table 2: Antimicrobial Activity and Physicochemical Properties

| Compound | MIC* against S. aureus (μg/mL) | Solubility (mg/mL) | Stability (pH 7.0, 25°C) |

|---|---|---|---|

| Helvecardin B | 0.5–1.0 | 10.2 | >48 hours |

| β-Avoparcin | 0.25–0.5 | 5.8 | >72 hours |

| A42867 | 1.0–2.0 | 15.6 | 24–36 hours |

*MIC: Minimum Inhibitory Concentration

Key Findings :

- Potency : β-Avoparcin demonstrates superior potency (lower MIC), likely due to its chlorinated biphenyl enhancing target binding. However, Helvecardin B shows comparable efficacy to A42867 .

- Stability : Helvecardin B’s stability at physiological pH exceeds A42867 but is inferior to β-avoparcin, suggesting trade-offs between structural complexity and durability .

Resistance Profiles

Resistance to glycopeptides often arises from the substitution of D-Ala-D-Lac for D-Ala-D-Ala in lipid II. In contrast, A42867 and MM compounds show reduced efficacy against all vancomycin-resistant enterococci (VRE), highlighting Helvecardin B’s relative advantage in specific clinical contexts .

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Helvecardin B in a reproducible manner?

To synthesize Helvecardin B, prioritize protocols that adhere to Beilstein Journal of Organic Chemistry guidelines:

- Synthesis : Use stepwise organic synthesis with detailed reaction conditions (e.g., solvent, temperature, catalysts) and purity validation via HPLC or GC-MS .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For novel derivatives, include X-ray crystallography if feasible .

- Reporting : Follow NIH preclinical reporting standards for transparency, including batch-specific yields and spectral data in supplementary materials .

Q. Which analytical techniques are most effective for assessing Helvecardin B’s stability under varying physiological conditions?

- In vitro stability assays : Use liquid chromatography (LC) coupled with UV-Vis or mass spectrometry to monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

- Thermal stability : Apply differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition thresholds .

- Data interpretation : Compare results against established stability guidelines (e.g., ICH Q1A) and document deviations in raw data repositories .

Q. How can researchers design in vitro assays to evaluate Helvecardin B’s biological activity while minimizing bias?

- Cell-based assays : Use dose-response curves (e.g., IC₅₀ determination) with triplicate technical replicates and include positive/negative controls (e.g., DMSO vehicle) .

- Animal models : Follow ARRIVE 2.0 guidelines for preclinical studies, including randomization, blinding, and power analysis to ensure statistical validity .

- Ethical compliance : Obtain institutional review board (IRB) approval for human-derived cell lines and declare adherence to the Declaration of Helsinki .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in Helvecardin B’s reported mechanism of action across studies?

- Systematic review : Conduct a meta-analysis of existing literature using PRISMA guidelines to identify methodological inconsistencies (e.g., assay sensitivity, cell line variability) .

- Orthogonal validation : Combine genetic knockdown (siRNA/CRISPR) with phenotypic assays (e.g., apoptosis, autophagy) to confirm target engagement .

- Data transparency : Share raw datasets and statistical code via platforms like Zenodo to enable independent verification .

Q. How can researchers optimize Helvecardin B’s structure-activity relationship (SAR) for enhanced therapeutic efficacy?

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins and prioritize derivatives for synthesis .

- SAR libraries : Synthesize analogs with systematic modifications (e.g., substituent groups, stereochemistry) and test in parallel using high-throughput screening .

- Data integration : Apply cheminformatics tools (e.g., KNIME) to correlate structural features with bioactivity trends .

Q. What experimental designs are suitable for investigating Helvecardin B’s synergistic effects with existing therapeutics?

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy/antagonism in dose-matrix assays .

- Mechanistic overlap : Profile shared signaling pathways via phosphoproteomics or RNA-seq to identify cooperative targets .

- In vivo validation : Test combinations in xenograft models with pharmacokinetic monitoring to assess bioavailability interactions .

Q. How should researchers address discrepancies in Helvecardin B’s bioavailability data between in vitro and in vivo models?

- ADME profiling : Perform permeability assays (Caco-2 monolayers) and hepatic microsomal stability tests to predict in vivo absorption .

- Formulation optimization : Test nanoencapsulation or prodrug strategies to enhance solubility and half-life .

- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to compare AUC, Cmax, and Tmax across species .

Q. What methodologies are critical for elucidating resistance mechanisms to Helvecardin B in microbial or cancer models?

- Evolutionary pressure assays : Propagate resistant strains/cell lines under sublethal Helvecardin B exposure and perform whole-genome sequencing to identify mutations .

- Proteomic profiling : Use tandem mass tagging (TMT) to compare protein expression in resistant vs. sensitive populations .

- Functional validation : Apply CRISPR-Cas9 to knock in candidate resistance genes and confirm phenotype rescue .

Methodological Frameworks

- For hypothesis testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- For clinical relevance : Use PICO (Population, Intervention, Comparison, Outcome) to design translational studies .

- For data reporting : Adhere to CONSORT for trials, STREGA for genetic studies, and MIAME for microarray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。